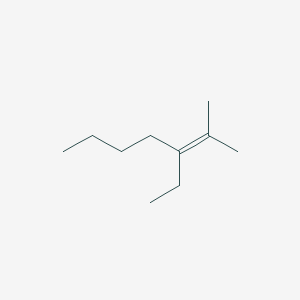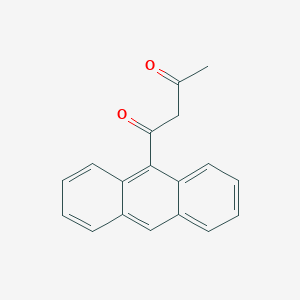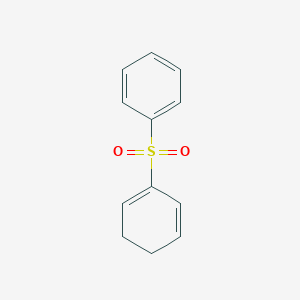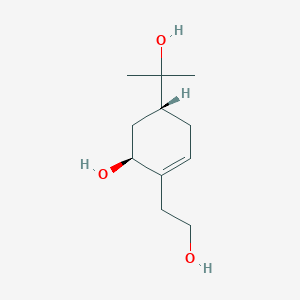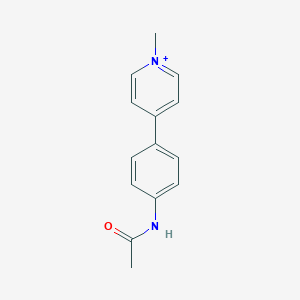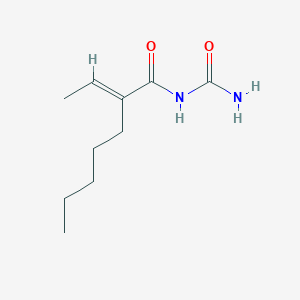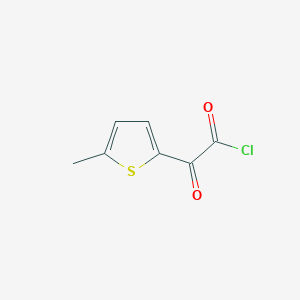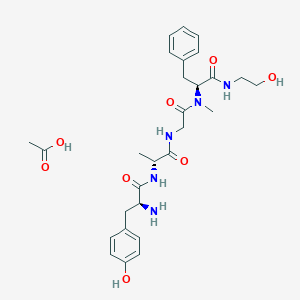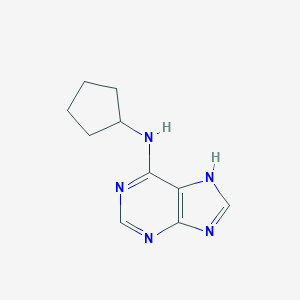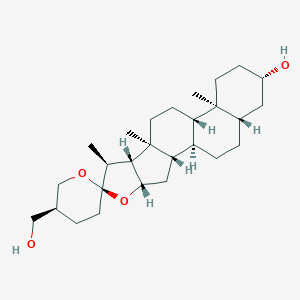
Barbourgenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbourgenin is a naturally occurring compound that has been found to have a range of potential therapeutic applications.
Applications De Recherche Scientifique
Scientific Research Methodologies Applicable to Barbourgenin:
Workflow Automation in Research:
- Modern scientific research, including studies on compounds like Barbourgenin, often involves digital tools for data analysis, search, and simulation. Tools like the Taverna Workbench facilitate the automation of routine activities in research, allowing for efficient data handling and analysis (D. D. Roure & C. Goble, 2009).
Collaboration in Scientific Research:
- Collaboration plays a crucial role in scientific discovery and research. Studies have highlighted the importance of collaborative efforts, especially in data-intensive and exploratory science, which can be pertinent to research on Barbourgenin (D. Beaver & R. Rosen, 1978).
DNA Barcoding in Biodiversity Research:
- DNA barcoding is a technique that could potentially be used in the study of Barbourgenin, especially if its source or related species are being researched. It allows for quick species identification and has applications in taxonomy and biodiversity monitoring (Christine Marizzi et al., 2018).
Role of Technology in Enhancing Research:
- The integration of technology in scientific research is significant. Tools and methods like Internet-based experiments and advanced data analysis technologies have transformed the way research is conducted, which could be instrumental in studies involving Barbourgenin (S. Bryant, J. Hunton, & D. Stone, 2004).
Next-Generation Sequencing Technologies:
- Advances in next-generation sequencing technologies could be relevant in the genetic analysis of the source of Barbourgenin, providing insights into the genetic makeup and potential applications of the compound (S. Shokralla et al., 2012).
Propriétés
Numéro CAS |
105815-87-0 |
|---|---|
Nom du produit |
Barbourgenin |
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O4/c1-16-24-23(31-27(16)11-6-17(14-28)15-30-27)13-22-20-5-4-18-12-19(29)7-9-25(18,2)21(20)8-10-26(22,24)3/h16-24,28-29H,4-15H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Clé InChI |
VMVODFKYINXZDT-PUHUBZITSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
Synonymes |
arbourgenin spirostane-3,27-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



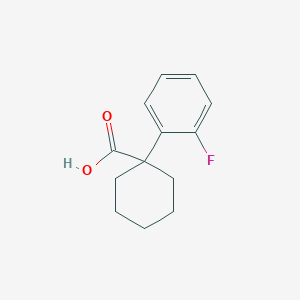
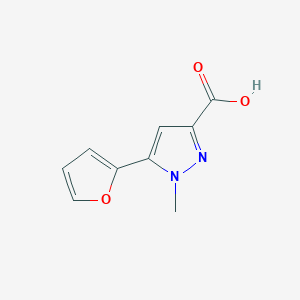
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
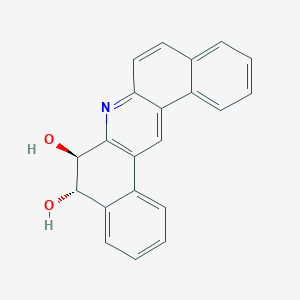
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
